molecular formula C9H8BrNO B12430459 3-(4-bromophenyl)prop-2-enamide

3-(4-bromophenyl)prop-2-enamide

Cat. No.: B12430459
M. Wt: 226.07 g/mol
InChI Key: PFAWHKGYPQXDSK-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The compound 3-(4-bromophenyl)prop-2-enamide is formally designated under IUPAC rules as (2E)-3-(4-bromophenyl)-2-propenamide . This nomenclature reflects the following structural features:

  • A propenamide backbone (CH₂=CH–CONH₂) as the parent chain.
  • A 4-bromophenyl substituent (C₆H₄Br) at the third carbon of the propenamide chain.
  • The E (trans) configuration of the double bond between carbons 2 and 3, as indicated by the stereodescriptor (2E).

The CAS registry number 27318-06-5 uniquely identifies this compound in chemical databases. Alternative names include 4-bromocinnamamide and 3-(4-bromophenyl)acrylamide, though these are non-systematic and less precise.

Molecular Formula and Weight Analysis

The molecular formula of 3-(4-bromophenyl)prop-2-enamide is C₉H₈BrNO , derived from:

  • 9 carbon atoms : 6 from the aromatic ring, 3 from the propenamide chain.
  • 8 hydrogen atoms : 4 from the phenyl group, 3 from the propenamide, and 1 from the amide.
  • 1 bromine atom : Substituent on the para position of the phenyl ring.
  • 1 nitrogen and 1 oxygen atom : Constituents of the amide functional group.

The molecular weight is 226.07 g/mol , calculated as follows:
$$
\text{Weight} = (9 \times 12.01) + (8 \times 1.01) + (79.90) + (14.01) + (16.00) = 226.07 \, \text{g/mol}
$$
Elemental Composition :

Element Percentage
C 47.81%
H 3.57%
Br 35.36%
N 6.20%
O 7.07%

Stereochemical Configuration and Isomeric Considerations

The double bond in the propenamide moiety adopts an E configuration , as confirmed by the InChI code 1S/C9H8BrNO/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H2,11,12)/b6-3+. This designation arises from the Cahn-Ingold-Prelog priority rules:

  • Higher-priority groups (bromophenyl and amide) are on opposite sides of the double bond.

Theoretical isomeric possibilities include:

  • Z (cis) isomer : Less stable due to steric hindrance between the bulky bromophenyl and amide groups.
  • Positional isomers : e.g., 2-(4-bromophenyl)propenamide, though these are not reported in the literature for this compound.

No evidence of geometric or optical isomerism has been documented, likely due to the planar rigidity of the conjugated system.

Crystallographic Data and Unit Cell Parameters

While direct crystallographic data for 3-(4-bromophenyl)prop-2-enamide remains unreported, analogous brominated aromatic amides exhibit characteristic packing patterns. For example, the related compound (E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide crystallizes in the triclinic P -1 space group with unit cell parameters:
$$
a = 9.226 \, \text{Å}, \, b = 12.770 \, \text{Å}, \, c = 18.661 \, \text{Å}, \, \alpha = 109.79^\circ, \, \beta = 96.72^\circ, \, \gamma = 90.66^\circ
$$
and a cell volume of 2051.4 ų . These values suggest:

  • Layered stacking : Driven by π-π interactions between aromatic rings.
  • Hydrogen bonding : Between amide groups (N–H···O=C) along the crystallographic axis.

For 3-(4-bromophenyl)prop-2-enamide, similar intermolecular forces likely dominate, though experimental validation is required. The absence of terminal guanine residues (unlike metal-coordinated DNA structures) simplifies the lattice to van der Waals and dipole-dipole interactions.

Properties

Molecular Formula

C9H8BrNO

Molecular Weight

226.07 g/mol

IUPAC Name

3-(4-bromophenyl)prop-2-enamide

InChI

InChI=1S/C9H8BrNO/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H2,11,12)

InChI Key

PFAWHKGYPQXDSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)N)Br

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The Claisen-Schmidt condensation remains the most widely reported method for synthesizing 3-(4-bromophenyl)prop-2-enamide. This base-catalyzed reaction couples 4-bromobenzaldehyde with acetanilide in a methanol/NaOH system, forming the α,β-unsaturated amide via a keto-enol tautomerization pathway. Stoichiometric studies indicate a 1:1 molar ratio of aldehyde to acetanilide optimizes yield, with excess base (30% aqueous NaOH) driving the reaction to completion.

Table 1: Conventional Synthesis Parameters

Parameter Value Source
Reaction Temperature Reflux (78°C)
Reaction Time 16–18 hours
Solvent System Methanol/H2O (5:1 v/v)
Isolated Yield 68–72%
Purity (HPLC) ≥95%

Purification and Crystallization

Post-reaction workup involves solvent removal under reduced pressure, followed by precipitation in ice water. Recrystallization from ethanol yields needle-shaped crystals with a characteristic melting point of 216–217°C. Fourier-transform infrared (FT-IR) analysis confirms the amide C=O stretch at 1654 cm⁻¹ and N–H deformation at 1540 cm⁻¹.

Microwave-Assisted Synthesis

Acceleration of Reaction Kinetics

Microwave irradiation dramatically enhances reaction efficiency, reducing the condensation time from 18 hours to 5 minutes. The method employs pulsed 30-second irradiation cycles at 300 W, achieving 94% conversion as monitored by thin-layer chromatography (TLC).

Table 2: Microwave vs. Conventional Synthesis

Parameter Microwave Conventional
Reaction Time 5 min 18 hours
Energy Consumption 0.8 kWh 4.2 kWh
E-Factor* 8.7 12.4
Isolated Yield 82% 72%

*Environmental factor calculated as (mass waste)/(mass product).

Solvent and Base Optimization

Polar aprotic solvents like dimethylformamide (DMF) improve microwave absorption, while K₂CO₃ replaces NaOH to prevent side reactions. This modification increases the (E)-isomer selectivity to 92:8 (E:Z) compared to 85:15 in conventional methods.

Catalytic Ester-to-Amide Transformation

Two-Step Synthesis via Cinnamate Esters

An alternative route involves synthesizing 3-(4-bromophenyl)prop-2-enoate esters followed by aminolysis. The Royal Society of Chemistry reports a 74% yield using 4-nitrophenyl cinnamate and ammonium hydroxide in THF at 0°C.

Reaction Scheme:

  • Esterification:
    $$ \text{Cinnamic acid} + \text{4-nitrophenol} \xrightarrow{DCC/DMAP} \text{4-nitrophenyl cinnamate} $$
  • Aminolysis:
    $$ \text{Ester} + \text{NH}_3 \xrightarrow{THF, -10^\circ C} \text{3-(4-bromophenyl)prop-2-enamide} $$

Palladium-Catalyzed Coupling

Buchwald-Hartwig amination of 3-(4-bromophenyl)prop-2-enoyl chloride with benzylamine achieves 88% yield using Pd(OAc)₂/Xantphos catalyst. However, bromine-ligand exchange creates side products, necessitating rigorous column purification.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling equimolar quantities of 4-bromobenzaldehyde and acetanilide with KOH achieves 65% yield in 2 hours. This method eliminates solvent waste but requires post-milling aqueous workup to remove excess base.

Biocatalytic Routes

Immobilized lipase from Candida antarctica (Novozym 435) catalyzes the condensation in a phosphate buffer (pH 7.4) at 37°C. While environmentally benign, the 42% yield and 6-day reaction time limit practicality.

Industrial-Scale Challenges

Crystallization Scalability

Ethanol recrystallization becomes inefficient above 10 kg batches due to solvent viscosity. Switching to ethyl acetate/hexane (3:7) reduces crystal agglomeration while maintaining 95% purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted amides or thiols.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)prop-2-enamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit the activity of kinases or other signaling proteins, leading to altered cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Anti-inflammatory Activity

  • 3-(4-Bromophenyl)prop-2-enamide derivatives : In , oxadiazole-linked analogs (e.g., 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole) demonstrated 59.5–61.9% anti-inflammatory activity at 20 mg/kg, comparable to indomethacin (64.3%). The bromophenyl group likely enhances hydrophobic interactions with inflammatory targets .
  • Plant-derived enamides : Compounds like N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide (IC50 < 17.21 µM) from Lycium species () rely on hydroxyl and methoxy groups for hydrogen bonding, contrasting with the bromophenyl group’s reliance on hydrophobic effects .

Antimicrobial Activity

  • Chlorinated cinnamanilides : 3,4-Dichloro derivatives (e.g., (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide) showed submicromolar activity against Staphylococcus aureus and MRSA (). Chlorine’s smaller size compared to bromine may allow better penetration into bacterial membranes .

Anticancer Potential

  • AC1LPSZG (): A bromophenyl enamide with a sulfonyl group and pyridinemethyl substituent acts as an mTORC1/2 inhibitor. The sulfonyl group improves target binding through polar interactions, a feature absent in simpler bromophenyl enamides .
  • BOS-93 (): A bromophenol derivative with a piperidinylpropoxy group induces apoptosis and autophagy in lung cancer cells. While structurally distinct, it highlights bromine’s utility in designing complex pharmacophores .

Physicochemical Properties

Compound Substituents Melting Point (°C) logP* Activity Highlights
3-(4-Bromophenyl)prop-2-enamide 4-Br N/A ~3.8 Anti-inflammatory, moderate lipophilicity
(2E)-N-(4-Fluorophenyl)-3-[4-(CF3)phenyl]prop-2-enamide () 4-CF3, 4-F 149–151 ~4.5 High lipophilicity, antibacterial
3,4-Dichlorocinnamanilide () 3,4-Cl, 3,5-(CF3)2 N/A ~5.0 Broad-spectrum antimicrobial
N-[2-(3,4-Dihydroxyphenyl)ethyl] enamide () 4-OCH3, dihydroxyphenyl N/A ~2.2 Anti-inflammatory (IC50 < 17 µM)

*logP values estimated based on substituent contributions.

Structure-Activity Relationships (SAR)

  • Halogen Position : Para-substituted bromine (as in the target compound) maximizes steric and electronic effects for target binding, whereas meta-substituted analogs (e.g., ’s fluorophenyl derivatives) may reduce activity due to misalignment .
  • Substituent Bulk : Trifluoromethyl and dichloro groups enhance antimicrobial activity but reduce solubility, limiting bioavailability .
  • Hydrogen Bonding : Hydroxyl and methoxy groups (e.g., plant-derived compounds in –13) improve solubility and receptor interactions, whereas bromine relies on hydrophobic pockets .

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